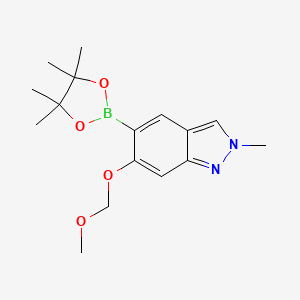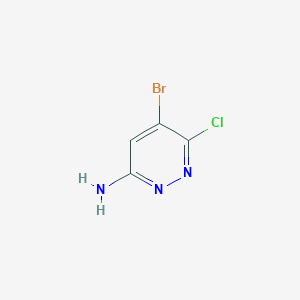
5-Bromo-6-chloropyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-6-chloro-3-Pyridazinamine is a heterocyclic compound with the molecular formula C4H3BrClN3 It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-3-Pyridazinamine typically involves the halogenation of pyridazine derivatives. One common method is the bromination and chlorination of 3-Pyridazinamine. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst. For example, the reaction can be carried out in acetic acid with a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of 5-bromo-6-chloro-3-Pyridazinamine may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to control reaction conditions precisely. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
化学反応の分析
Types of Reactions
5-bromo-6-chloro-3-Pyridazinamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinamine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-bromo-6-chloro-3-Pyridazinamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 5-bromo-6-chloro-3-Pyridazinamine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and chlorine atoms can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity.
類似化合物との比較
Similar Compounds
3-Pyridazinamine: The parent compound without halogen substitutions.
5-bromo-3-Pyridazinamine: A derivative with only a bromine substitution.
6-chloro-3-Pyridazinamine: A derivative with only a chlorine substitution.
Uniqueness
5-bromo-6-chloro-3-Pyridazinamine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual halogenation can enhance its interactions with molecular targets, making it a valuable compound in drug discovery and materials science.
特性
分子式 |
C4H3BrClN3 |
|---|---|
分子量 |
208.44 g/mol |
IUPAC名 |
5-bromo-6-chloropyridazin-3-amine |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-3(7)8-9-4(2)6/h1H,(H2,7,8) |
InChIキー |
LBFZXCGTTNAMSF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN=C1N)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


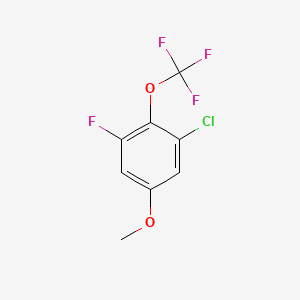

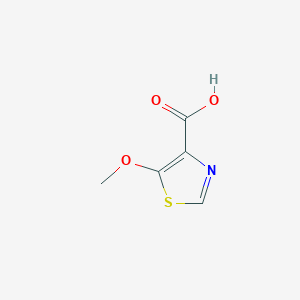
![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)

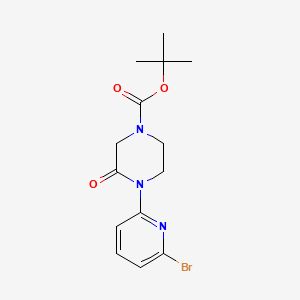
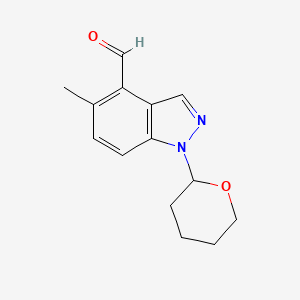
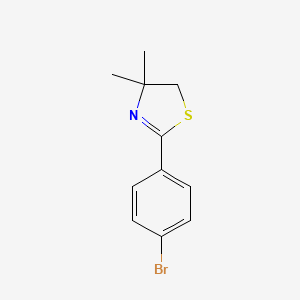
![6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)
![5-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13918347.png)
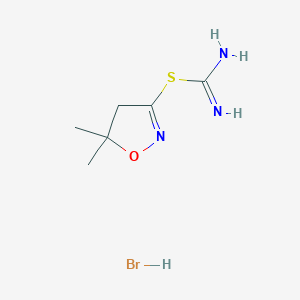
![Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13918355.png)
